molecular formula C8H13Cl2N3 B1377482 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1443980-02-6

4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No. B1377482
CAS RN: 1443980-02-6
M. Wt: 222.11 g/mol
InChI Key: FVUGWEMWJJQHRK-UHFFFAOYSA-N
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Description

“4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H12ClN3. It is a powder in physical form . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Molecular Structure Analysis

The InChI code for “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” is 1S/C8H12ClN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” is 222.12 . It is a powder in physical form and is stored at room temperature .

Scientific Research Applications

Anti-Tubercular Agent

The compound “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” has potential applications as an anti-tubercular agent. Similar compounds have been designed and evaluated for their efficacy against tuberculosis, combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Antileishmanial Activity

Pyrazole derivatives have shown promising results in antileishmanial studies. The sulfonamide functionality, which is often present in these compounds, can display antiparasitic activities. This suggests that “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” may also possess antileishmanial properties .

Antibacterial and Anti-Viral HIV Activities

The structural similarity of “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” to other pyrazole derivatives that exhibit antibacterial and anti-viral HIV activities indicates its potential application in these fields as well .

DNA Interaction Studies

Pyrazole derivatives have been studied for their interaction with DNA, which is crucial for understanding their mechanism of action in various biological processes. This compound may also be used in fluorescence studies to investigate DNA interactions .

Synthesis of Heterocycles

The pyrazole scaffold is versatile for synthesizing new heterocycles with potential pharmaceutical applications. “4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride” could be used as a starting material or intermediate in the synthesis of novel heterocyclic compounds .

Antioxidant Properties

Some pyrazole derivatives have been tested for their antioxidant properties using methods like the ABTS assay. The compound might also be explored for its antioxidant potential .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

4-(4-chloropyrazol-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGWEMWJJQHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443980-02-6
Record name Piperidine, 4-(4-chloro-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chloro-1H-pyrazol-1-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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